1,3,3-Trimethyl-5-nitroindolin-2-one
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Overview
Description
1,3,3-Trimethyl-5-nitroindolin-2-one is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitro group at the 5-position and three methyl groups at the 1, 3, and 3 positions on the indolin-2-one scaffold. The indole nucleus is known for its diverse biological activities and is a key structure in many bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-5-nitroindolin-2-one typically involves the nitration of 1,3,3-trimethylindolin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-5-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the 3-position.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Reduction: 1,3,3-Trimethyl-5-aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the electrophile used.
Oxidation: 1,3,3-Trimethyl-5-nitroindolin-2-carboxylic acid.
Scientific Research Applications
1,3,3-Trimethyl-5-nitroindolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive indole nucleus.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-5-nitroindolin-2-one involves its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components such as DNA and proteins, leading to oxidative stress and cellular damage. Additionally, the indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitroindolin-2-one: Similar structure but lacks the three methyl groups.
1,3,3-Trimethylindolin-2-one: Similar structure but lacks the nitro group.
Indole-3-acetic acid: Contains the indole nucleus but has different functional groups.
Uniqueness
1,3,3-Trimethyl-5-nitroindolin-2-one is unique due to the presence of both the nitro group and the three methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
1,3,3-trimethyl-5-nitroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)8-6-7(13(15)16)4-5-9(8)12(3)10(11)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJDJTRVTUSUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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